molecular formula C10H12N2O2 B1391949 (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate CAS No. 1228670-24-3

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate

Cat. No. B1391949
M. Wt: 192.21 g/mol
InChI Key: CPHYEAKEGDBOMK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate” is a unique chemical compound provided to early discovery researchers . It is a heterocyclic building block . The empirical formula of this compound is C10H12N2O2 and it has a molecular weight of 192.21 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of this compound is COC(=O)\C=C\c1cc©cnc1N . The InChI key is CPHYEAKEGDBOMK-ONEGZZNKSA-N . These strings provide a way to represent the structure of the compound in a text format that can be used by various cheminformatics systems.

Scientific Research Applications

Corrosion Inhibition

  • Application : Corrosion inhibition of mild steel in hydrochloric acid medium.
  • Research Findings : Polymers synthesized using a component similar to (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate demonstrated efficient inhibition of mild steel corrosion. They act as mixed-type inhibitors and exhibit spontaneous physicochemical adsorption on the steel surface (Baskar et al., 2014).

Solar Cell Applications

  • Application : Organic sensitizers for solar cell applications.
  • Research Findings : Organic sensitizers, similar in structure to (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate, were engineered for improved solar cell efficiency (Sanghoon Kim et al., 2006).

Photochromic Materials

  • Application : Development of photochromic materials.
  • Research Findings : Methylacrylate monomers with side chains containing heterocyclic sulfonamide showed photochromic properties. These materials are useful for applications requiring light-induced changes in properties (Ortyl et al., 2002).

Photopolymerization

  • Application : Photopolymerization in food packaging or biomedical fields.
  • Research Findings : Acrylate functionalized thioxanthone compounds, related to the chemical family of (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate, have been developed as effective photoinitiators for radical polymerization under visible light (Qingqing Wu et al., 2016).

Hybrid Material Synthesis

  • Application : Synthesis of hybrid materials for various applications.
  • Research Findings : Poly(methyl acrylate-co-itaconic anhydride)/TiO2 hybrid materials were developed, indicating potential applications in areas like nanotechnology and material science (H. Qin et al., 2000).

Environmental Applications

  • Application : Removal of toxic chemicals from waste gas.
  • Research Findings : Studies on the removal of methyl acrylate, a compound related to (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate, from waste gas using biotrickling filters indicate potential environmental applications (Hao Wu et al., 2016).

properties

IUPAC Name

methyl (E)-3-(2-amino-5-methylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHYEAKEGDBOMK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N=C1)N)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate

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